molecular formula C14H15F2NO3 B2774968 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 899023-10-0

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2774968
CAS No.: 899023-10-0
M. Wt: 283.275
InChI Key: IDQZCPAQRNUFCK-UHFFFAOYSA-N
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Description

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 2,5-difluorophenyl carbamoyl group

Preparation Methods

The synthesis of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2,5-difluoroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZCPAQRNUFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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